3-(2-bromoethyl)-3-(but-3-yn-1-yl)-3H-diazirine
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Overview
Description
3-(2-bromoethyl)-3-(but-3-yn-1-yl)-3H-diazirine is an organic compound that belongs to the class of diazirines. Diazirines are three-membered ring structures containing two nitrogen atoms and one carbon atom. These compounds are known for their photo-reactivity, making them valuable tools in various scientific fields, particularly in photoaffinity labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-bromoethyl)-3-(but-3-yn-1-yl)-3H-diazirine typically involves multiple steps. One common method starts with the preparation of the diazirine ring, followed by the introduction of the bromoethyl and but-3-ynyl groups. The reaction conditions often require the use of strong bases and specific solvents to ensure the stability of the diazirine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3-(2-bromoethyl)-3-(but-3-yn-1-yl)-3H-diazirine undergoes various chemical reactions, including:
Substitution Reactions: The bromoethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the carbon atoms.
Cycloaddition Reactions: The diazirine ring can participate in cycloaddition reactions, forming larger ring structures.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases like sodium hydride, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromoethyl group can yield a variety of substituted diazirines, while cycloaddition reactions can produce complex ring structures.
Scientific Research Applications
3-(2-bromoethyl)-3-(but-3-yn-1-yl)-3H-diazirine has several scientific research applications:
Chemistry: Used as a photoaffinity label to study molecular interactions and binding sites.
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential use in drug development and as a tool for identifying drug targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-bromoethyl)-3-(but-3-yn-1-yl)-3H-diazirine involves its photo-reactivity. Upon exposure to UV light, the diazirine ring undergoes a photolysis reaction, generating a highly reactive carbene intermediate. This carbene can then form covalent bonds with nearby molecules, allowing researchers to study molecular interactions and binding sites.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Bromoethyl)-3-phenyl-diazirine
- 3-(2-Bromoethyl)-3-methyl-diazirine
- 3-(2-Bromoethyl)-3-ethyl-diazirine
Uniqueness
3-(2-bromoethyl)-3-(but-3-yn-1-yl)-3H-diazirine is unique due to its combination of the bromoethyl and but-3-ynyl groups, which provide distinct reactivity and versatility in chemical reactions. This makes it a valuable tool in various scientific applications, particularly in photoaffinity labeling and the study of molecular interactions.
Properties
IUPAC Name |
3-(2-bromoethyl)-3-but-3-ynyldiazirine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2/c1-2-3-4-7(5-6-8)9-10-7/h1H,3-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZBVOMJKDDMRPB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCC1(N=N1)CCBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2432830-88-9 |
Source
|
Record name | 3-(2-bromoethyl)-3-(but-3-yn-1-yl)-3H-diazirine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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